![molecular formula C11H10F3NO5S B2851233 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid CAS No. 344267-89-6](/img/structure/B2851233.png)
2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid” is a chemical compound with the molecular formula C11H10F3NO3S . It is part of a collection of rare and unique chemicals provided for early discovery researchers .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.26 . Its melting point is reported to be between 121 and 123 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Proteomics Research
In the field of proteomics , this compound is utilized for its reactivity in modifying proteins or peptides. It can be used to label or cross-link proteins, which is essential for understanding protein interactions and functions . The trifluoromethyl group in particular may increase the compound’s ability to interact with various protein residues, facilitating studies in protein dynamics and structure.
Polymer Chemistry
The compound serves as a precursor in the synthesis of isocyanates , which are crucial in polymer chemistry . Isocyanates are used to produce polyurethanes, a class of polymers with a wide range of applications from foam insulation to elastomers and adhesives. The versatility of the compound allows for the development of polymers with specific properties tailored to industrial needs.
Agriculture
In agriculture , derivatives of this compound could be explored for their potential as herbicides or crop-protecting agents . The trifluoromethyl group is a common moiety in agrochemicals, known for its ability to enhance biological activity and stability of the compounds against degradation.
Materials Science
This compound’s unique molecular structure makes it a candidate for creating advanced materials. It could be involved in the synthesis of new organic semiconductors or photovoltaic materials . These materials are pivotal in the development of electronic devices and solar cells, respectively.
Environmental Science
In environmental science , the compound can be used in the development of environmental sensors or as a reagent in the detection of environmental pollutants . Its reactivity with various organic and inorganic substances could be harnessed to create sensitive and selective detection systems.
Biochemistry
In biochemistry , the compound is a valuable tool for enzyme inhibition studies . By modifying the active sites of enzymes, researchers can study the mechanism of enzyme action and inhibition, which is fundamental in understanding metabolic pathways and designing drugs.
Medicine
While direct applications in medicine are not explicitly detailed in the search results, compounds like 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid often play a role in drug discovery and development . They can be used as building blocks for synthesizing novel drug candidates or as probes to study biological processes.
Pharmacology
In pharmacology , the compound could be investigated for its pharmacokinetic properties and potential as a prodrug . Prodrugs are compounds that undergo metabolic conversion in the body to release the active drug, which can lead to improved drug delivery and efficacy.
Eigenschaften
IUPAC Name |
2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfonylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO5S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-21(19,20)6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPGYWDMHRVXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CS(=O)(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2851150.png)
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2851153.png)
![N-(2-chloro-4,6-dimethoxyphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-3-carboxamide](/img/structure/B2851155.png)

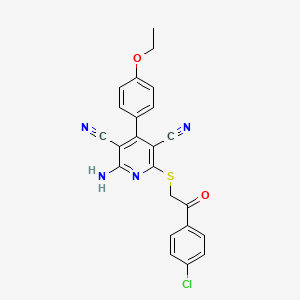
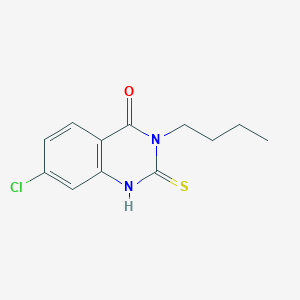
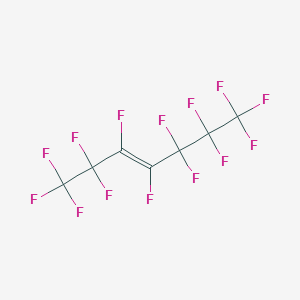

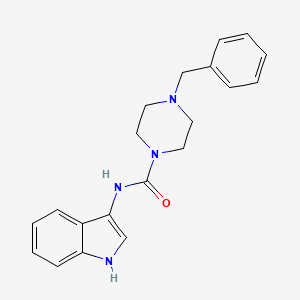
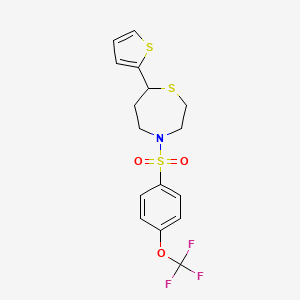
![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2851168.png)
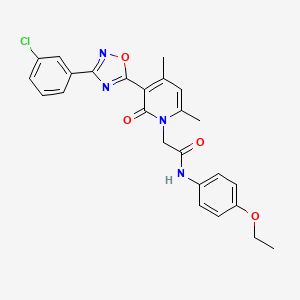
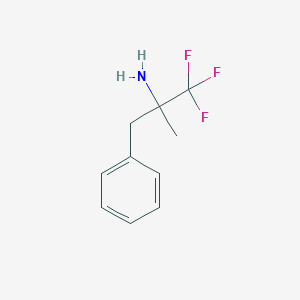
![[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid](/img/structure/B2851173.png)